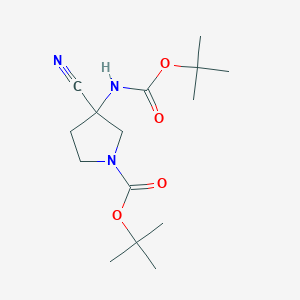

叔丁基 3-(叔丁氧羰基氨基)-3-氰代吡咯烷-1-羧酸酯

描述

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-(tert-Butoxycarbonylamino)propyl Bromide, include a melting point of 41°C, a molecular weight of 238.13 g/mol, and it appears as a white-yellow crystalline powder .科学研究应用

1. 在酰胺偶联和重排反应中的用途叔丁基 3-(叔丁氧羰基氨基)-3-氰代吡咯烷-1-羧酸酯已被确认为肽偶联反应中的活性酯。例如,研究了它在 HOBt/EDC 酰胺偶联期间的重排,揭示了在不同溶剂下的产率以及在特定条件下形成氨基甲酸酯键的见解。该化合物在合成中的用途进一步通过其参与氢键和电化学性质得到证明,使其对化学合成和结构分析有价值 (Mahmoud 等,2005)。

2. 在相转移催化反应中的作用该化合物在相转移催化反应中起着至关重要的作用,特别是在叔丁酸酯和 3-氰代吡咯烷的制备中。这些反应涉及对称和单取代的 N-(亚苄基)苯甲胺,导致形成各种化合物及其区域异构体,展示了其在有机合成中的多功能性 (Pashkuleva 等,2000)。

3. 参与无金属烷氧羰基化反应该化合物还参与无金属烷氧羰基化反应,这对于喹喔啉-3-羧酸盐及其类似物的制备至关重要。这些结构基序在生物活性天然产物和合成药物中很重要。涉及该化合物的方案有助于有效制备喹喔啉-3-羰基化合物,突出了其在药物和生物活性材料开发中的重要性 (谢等,2019)。

4. 受保护的恶唑烷的合成从 L-丝氨酸合成受保护的恶唑烷,例如叔丁基 4-甲酰-2,2-二甲基恶唑烷-3-羧酸酯,涉及该化合物。它在保护氨基末端和环化过程中发挥作用,证明了其在为具有药用意义的候选物创建中间体方面的效用 (Khadse & Chaudhari,2015)。

安全和危害

未来方向

The use of the tert-butoxycarbonyl (Boc) group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Future research may focus on expanding the applicability of amino acid ionic liquids (AAILs), preparing a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonylamino acids (Boc-AAILs) .

作用机制

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during the reaction, preventing it from reacting with other compounds . Once the desired reactions have taken place, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound’s boc group plays a crucial role in peptide synthesis . It allows for the selective formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

The boc group’s presence can influence these properties by altering the compound’s polarity and solubility .

Result of Action

The primary result of the action of “tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate” is the protection of amines during organic synthesis . This protection enables the selective formation of peptide bonds, which is crucial in the synthesis of complex organic compounds .

Action Environment

The action of “tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate” can be influenced by various environmental factors. For instance, the addition and removal of the Boc group require specific pH conditions . Furthermore, the compound’s stability and efficacy can be affected by temperature, as some reactions may require heat .

属性

IUPAC Name |

tert-butyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-8,10H2,1-6H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAYGCDQNLVYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111968 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1364663-43-3 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

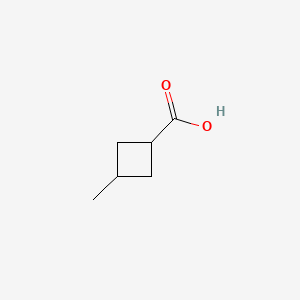

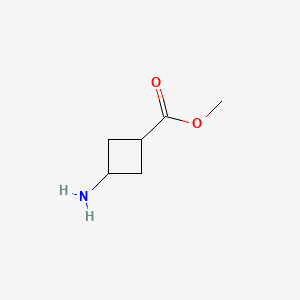

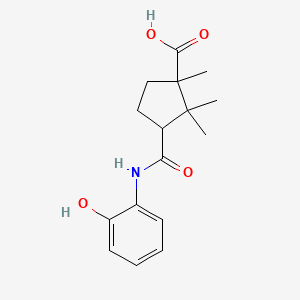

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)